(r)-2-Fluoro-6-(1-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Fluoro-6-(1-hydroxyethyl)phenol is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and an ethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-6-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.
Industrial Production Methods
Industrial production of ®-2-Fluoro-6-(1-hydroxyethyl)phenol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-6-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
®-2-Fluoro-6-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ®-2-Fluoro-6-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxyethyl)phenol: Similar structure but lacks the fluorine atom.
2-Fluoro-4-(1-hydroxyethyl)phenol: Similar structure with the fluorine atom in a different position.
2-(1-Hydroxyethyl)pyridine: Contains a pyridine ring instead of a phenol ring .
Uniqueness
®-2-Fluoro-6-(1-hydroxyethyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenol ring. This combination of functional groups can lead to distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H9FO2 |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-fluoro-6-[(1R)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,10-11H,1H3/t5-/m1/s1 |
InChI Key |
UUEPKPLTSBUURA-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)O)O |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.